molecular formula C11H18O5 B1361580 Diethyl tetrahydropyran-4,4-dicarboxylate CAS No. 5382-77-4

Diethyl tetrahydropyran-4,4-dicarboxylate

Cat. No. B1361580
CAS RN: 5382-77-4
M. Wt: 230.26 g/mol
InChI Key: ILUMJWCFQOFDMA-UHFFFAOYSA-N
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Description

Diethyl tetrahydropyran-4,4-dicarboxylate is a chemical compound with the formula C11H18O5 . It has a molecular weight of 230.2576 .


Molecular Structure Analysis

The molecule contains a total of 34 bonds. There are 16 non-H bonds, 2 multiple bonds, 6 rotatable bonds, 2 double bonds, 1 six-membered ring, 2 esters (aliphatic), and 1 ether (aliphatic) .


Physical And Chemical Properties Analysis

Diethyl tetrahydropyran-4,4-dicarboxylate is a liquid at 20 degrees Celsius . It has a specific gravity of 1.18 .

Scientific Research Applications

1. Organic Synthesis and Chemical Reactions

Diethyl tetrahydropyran-4,4-dicarboxylate serves as a crucial intermediate in organic synthesis. Notably, it's involved in the improved synthesis of diethyl 2,6-dimethyl-4-aryl-4H-pyran-3,5-dicarboxylate, facilitated by ultrasound irradiation. This method boasts advantages such as shorter reaction times and higher yields compared to traditional thermal methods (Ni et al., 2010). Furthermore, it contributes to the synthesis of 4-oxo-4H-pyran-2,5-dicarboxylic and 4-oxo-1-phenyl-1,4-dihydropyridine-2,5-dicarboxylic acids, showcasing its versatility in chemical reactions (Obydennov et al., 2013).

2. Structural Studies and Crystallography

In structural chemistry, diethyl tetrahydropyran-4,4-dicarboxylate is significant. For example, the compound has been involved in studies concerning the crystal structure of lacidipine phototransformation products, adding depth to our understanding of molecular structures and transformations under different conditions (Simonič et al., 2008).

3. Catalysis and Reaction Optimization

This compound plays a role in catalysis and reaction optimization. For instance, it's part of the multi-component preparation of diethyl/methyl 1,3-diaryl-1,2,3,6-tetrahydropyrimidine-4,5-dicarboxylates, utilizing hydrated phosphomolybdic acid as a catalyst, indicating its applicability in creating cost-effective and environmentally friendly procedures (Mahdi et al., 2015). The compound also features in the selective monohydrolysis of diethyl 2,6-dimethyl-4-aryl-4H-pyran-3,5-dicarboxylates, showcasing its potential in catalytic processes aiming for high selectivity (Duan et al., 2011).

Safety And Hazards

This compound may cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if eye irritation persists or skin irritation occurs .

properties

IUPAC Name

diethyl oxane-4,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O5/c1-3-15-9(12)11(10(13)16-4-2)5-7-14-8-6-11/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILUMJWCFQOFDMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCOCC1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10286338
Record name Diethyl tetrahydropyran-4,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10286338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl tetrahydropyran-4,4-dicarboxylate

CAS RN

5382-77-4
Record name 5382-77-4
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl tetrahydropyran-4,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10286338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of diethyl malonate (15.2 mL, 99.8 mmol) in ethanol (10 mL) was added dropwise to a solution of sodium ethoxide in ethanol [freshly prepared from sodium (2.3 g, 100 mmol) and ethanol (30 mL)] at ambient temperature and stirred for 10 min. Bis(2-chloroethyl)ether (12 mL, 102 mmol) was added dropwise then the mixture was heated at reflux overnight. It was then cooled to 10° C. before another portion of freshly-prepared sodium ethoxide in ethanol [prepared from sodium (2.3 g, 100 mmol) and ethanol (30 mL)] was added. The mixture was heated at reflux for 48 h then cooled, filtered to remove the precipitated sodium chloride then the filtrate was concentrated to dryness. Water was added to the residue which was then extracted with ether (3×25 mL). The combined ether layers were washed with water, brine and dried over anhydrous sodium sulfate. Concentration under reduced pressure yielded tetrahydropyran-4,4-dicarboxylic acid diethyl ester (10.1 g, 44%) as a mobile oil.
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15.2 mL
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Synthesis routes and methods II

Procedure details

Diethyl malonate (32.0 g) was added to a solution of sodium ethoxide (1 equivalent) in ethanol and the solution was stirred for 30 min. 2-Bromoethyl ether (46.0 g) was then added and the mixture was stirred at reflux for 3 h. The mixture was then cooled, evaporated in vacuo and the residue partitioned between water and dichloromethane. The organic layer was separated and washed with water and brine, then dried (MgSO4) and evaporated. The residue was then purified by flash column chromatography on silica gel, eluting with 4:1 hexanes/ether, to give the title compound (28.0 g) as colourless liquid.
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

From J. Chem. Soc. 1930, pages 2525 to 2530, a process for preparing tetrahydropyran-4-carboxylic acid esters is known in which β,β'-dichlorodiethyl ether is reacted with the sodium salt of diethyl malonate to give diethyl tetrahydropyran-4,4-dicarboxylate, and this is converted to tetrahydropyran-4-carboxylic acid via tetrahydropyran-4,4-dicarboxylic acid and finally esterified to give the desired tetrahydropyran-4-carboxylic acid ester.
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tetrahydropyran-4-carboxylic acid esters
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
CT Blood, NJ Cartwright, RP Linstead - Journal of the Chemical …, 1952 - pubs.rsc.org
Six methods for the synthesis of ethane-1: 1: 2: 2-tetra-acetic acid (I) have been investigated. Of these, the only one successful was the oxidation of 4: 4’-bistetrahydropyranyl (TI). This …
Number of citations: 1 pubs.rsc.org
JA Stanfield, PM Daugherty - Journal of the American Chemical …, 1959 - ACS Publications
The synthesis of several nitrogen-substituted alkyl, substituted alkyl and aryl derivativesof spiropiperidine-4', 5-barbituric acid is reported. It hasbeen observed that the stability of the …
Number of citations: 6 pubs.acs.org
GH Harnest, A Burger - Journal of the American Chemical Society, 1943 - ACS Publications
Morphine has often been interpreted as a ter-tiary amino alcohol derived from the various polycyclic ring systems which can be discerned in the molecule of the alkaloid. 2 The study of …
Number of citations: 10 pubs.acs.org
J Thomas, D Clough - Journal of Pharmacy and Pharmacology, 1963 - academic.oup.com
The preparation of a series of 4-alkyl-1, 1′-spirobipiperidinium bromides is described. The measurement of the surface tension of aqueous solutions of these quaternary salts is …
Number of citations: 17 academic.oup.com
M Mori, H Takeuchi, H Minato… - … , Sulfur, and Silicon …, 1990 - Taylor & Francis
A general synthetic method for oxosulfonium salts by oxidation of sulfonium salts with sodium perbenzoate (or sodium m-chloroperbenzoate was developed. In case of the oxidation of …
Number of citations: 21 www.tandfonline.com
WH KNOTH JR - 1954 - search.proquest.com
THE PENNSYLVANIA STATE UNIVERSITY The Graduate School Department of Chemistry I. SPECTROSCOPIC EVIDENCE AGAINST LOW-ENERGY REACT Page 1 THE …
Number of citations: 0 search.proquest.com

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